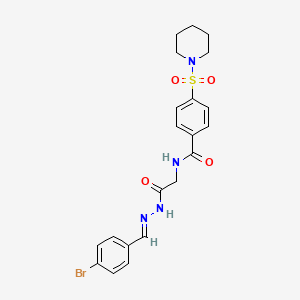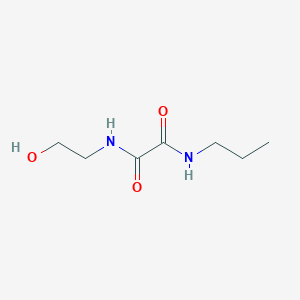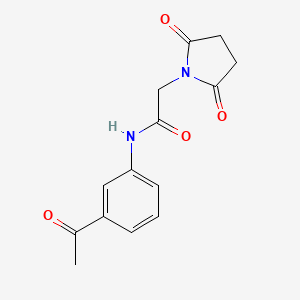![molecular formula C18H16F2N2O3S B2743757 2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903300-47-0](/img/structure/B2743757.png)
2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-difluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide” is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Molecular Structure Analysis
The molecular structure of this compound involves a complex configuration that enhances the intramolecular charge transfer characteristics of the excited states . This allows for a reduction in the optical bandgap, making it useful in applications such as organic solar cells .Chemical Reactions Analysis
This compound can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Applications De Recherche Scientifique
Therapeutic Applications in Disease Treatment
One study discusses the use of closely related phosphatidylinositol 3-kinase inhibitors for treating idiopathic pulmonary fibrosis and cough. Although not directly mentioning the specified compound, it underscores the utility of similar structures in medical research, hinting at the potential therapeutic applications of the compound (Norman, 2014).
Anticancer Research
Research has focused on derivatives of benzenesulfonamide for their anticancer properties. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated significant anticancer activity against various human tumor cell lines, with specific compounds showing potent efficacy. These studies elaborate on the molecular structure and apoptosis-inducing capabilities of these compounds, which can guide future research on the compound (Żołnowska et al., 2018).
Antimicrobial Activity
Compounds incorporating the quinoline structure, similar to the specified compound, have been synthesized and tested for antimicrobial properties. These studies highlight the effectiveness of quinoline-sulfonamide derivatives against Gram-positive bacteria, showcasing the broad utility of such compounds in developing new antimicrobial agents (No author, 2019).
Material Science and Chemical Analysis
The utility of benzenesulfonamide derivatives extends into material science and analytical chemistry, with studies exploring their role in synthesizing novel compounds and analyzing their structural properties through mass spectrometry. This research underscores the compound's relevance in developing new materials and analytical methods (Chen Bin, 2015).
Mécanisme D'action
The mechanism of action of this compound is primarily based on its strong electron-withdrawing properties and its ability to undergo reactions such as the Knoevenagel condensation reaction . This allows it to participate in charge transfer processes, making it useful in applications like organic photovoltaics .
Orientations Futures
The use of this compound in the fabrication of efficient near-infrared organic solar cells (OSCs) suggests potential for further improvement in the power conversion efficiencies (PCE) of OSCs . The design and application of similar materials have substantial potential to further improve the PCE of OSCs .
Propriétés
IUPAC Name |
2,5-difluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S/c19-13-4-5-15(20)16(10-13)26(24,25)21-14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFNSXTGNIREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=C(C=CC(=C4)F)F)CCC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate](/img/structure/B2743677.png)

![3-Ethoxy-6-methoxybenzo[D]isoxazole](/img/structure/B2743680.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2743683.png)


![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)

